molecular formula C23H19F2N3O4S B15393064 N-(3,5-difluorophenyl)-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(3,5-difluorophenyl)-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B15393064
M. Wt: 471.5 g/mol
InChI Key: WQVLNWZCOSERGP-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic small molecule characterized by a thieno[3,2-d]pyrimidinone core fused with a substituted acetamide moiety. Key structural features include:

  • A 4-ethoxybenzyl group at position 3 of the thienopyrimidinone ring.
  • A difluorophenylacetamide side chain at position 1.
  • Two ketone groups at positions 2 and 4 of the heterocyclic core.

Its design likely prioritizes electronic and steric effects from the ethoxybenzyl and difluorophenyl groups, which may influence solubility, target binding, and metabolic stability.

Properties

Molecular Formula

C23H19F2N3O4S

Molecular Weight

471.5 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H19F2N3O4S/c1-2-32-18-5-3-14(4-6-18)12-28-22(30)21-19(7-8-33-21)27(23(28)31)13-20(29)26-17-10-15(24)9-16(25)11-17/h3-11H,2,12-13H2,1H3,(H,26,29)

InChI Key

WQVLNWZCOSERGP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC(=C4)F)F

Origin of Product

United States

Comparison with Similar Compounds

Compound: 2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

Structural Comparison

Feature Target Compound Compound
Core Structure Thieno[3,2-d]pyrimidinone with 2,4-dioxo groups Thieno[3,2-d]pyrimidinone with 4-oxo group
Position 3 Substituent 4-ethoxybenzyl Sulfanyl (-S-) linkage
Acetamide Substituent N-(3,5-difluorophenyl) N-(3,5-dimethoxyphenyl)

Functional Implications

  • The 4-ethoxybenzyl group in the target compound may enhance lipophilicity compared to the sulfanyl group in ’s compound.
  • Difluorophenyl vs. dimethoxyphenyl : The electron-withdrawing fluorine atoms in the target compound could reduce metabolic oxidation compared to the electron-donating methoxy groups in ’s compound.

Benzothiazole-Acetamide Hybrids

Compounds: 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide derivatives

Structural Comparison

Feature Target Compound Compounds
Core Structure Thienopyrimidinone Benzothiazole with indole/thiazolidine hybrids
Acetamide Linkage Directly attached to thienopyrimidinone Attached to benzothiazole via sulfanyl or methyl groups

Pyrazolo-Benzothiazine-Acetamide Derivatives

Compound: 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide

Structural Comparison

Feature Target Compound Compound
Core Structure Thienopyrimidinone Pyrazolo[4,3-c][1,2]benzothiazine with 5,5-dioxo groups
Substituents 4-ethoxybenzyl, difluorophenyl 3,4-dimethyl, 2-fluorobenzyl

Physicochemical Implications

  • Both compounds feature fluorinated aryl groups , which may improve blood-brain barrier penetration.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (Reported) References
N-(3,5-difluorophenyl)-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide Thieno[3,2-d]pyrimidinone 4-ethoxybenzyl, difluorophenyl Not reported in evidence N/A
2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide Thieno[3,2-d]pyrimidinone Sulfanyl, dimethoxyphenyl Not reported in evidence
2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide derivatives Benzothiazole-indole hybrid Sulfanyl, spirocyclic groups Anti-inflammatory, analgesic, antibacterial
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo-benzothiazine 3,4-dimethyl, 2-fluorobenzyl Single-crystal X-ray data reported

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